molecular formula C10H12N2OS B7555861 N-(1-cyanobutan-2-yl)thiophene-3-carboxamide

N-(1-cyanobutan-2-yl)thiophene-3-carboxamide

Cat. No. B7555861
M. Wt: 208.28 g/mol
InChI Key: PDMPLZRCWUCWPJ-UHFFFAOYSA-N
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Description

N-(1-cyanobutan-2-yl)thiophene-3-carboxamide, also known as CT-3, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoids, which are known to have effects on the endocannabinoid system in the body.

Scientific Research Applications

N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have anti-inflammatory and analgesic effects in animal models, and has been suggested as a potential alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids. N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects in cell culture and animal models.

Mechanism of Action

The mechanism of action of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide is not fully understood, but it is believed to involve interactions with the endocannabinoid system in the body. Specifically, N-(1-cyanobutan-2-yl)thiophene-3-carboxamide is thought to interact with the CB2 receptor, which is primarily found in immune cells and is involved in regulating inflammation and immune responses. N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has also been shown to have effects on other receptors, including the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, and to have anti-tumor effects in some types of cancer. N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has also been shown to have effects on the immune system, including reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide for lab experiments is that it is a synthetic compound, which allows for precise control over its chemical properties and purity. N-(1-cyanobutan-2-yl)thiophene-3-carboxamide has also been shown to have relatively low toxicity in animal models, which makes it a safer alternative to some other compounds that have been studied for similar applications. One limitation of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.

Future Directions

There are several potential future directions for research on N-(1-cyanobutan-2-yl)thiophene-3-carboxamide. One area of interest is in the development of new analogs or derivatives of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide that may have improved therapeutic properties. Another area of interest is in further elucidating the mechanism of action of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide, which could lead to a better understanding of its potential therapeutic applications. Additionally, more research is needed to determine the safety and efficacy of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide in humans, which could pave the way for its eventual use as a therapeutic agent.

Synthesis Methods

The synthesis of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide involves several steps, including the reaction of 2-bromothiophene with n-butyllithium, followed by the reaction of the resulting intermediate with ethyl chloroformate to form the corresponding ester. The ester is then reacted with ammonia to form the amide product, N-(1-cyanobutan-2-yl)thiophene-3-carboxamide. This synthesis method has been reported in several research papers and has been found to be effective in producing high yields of N-(1-cyanobutan-2-yl)thiophene-3-carboxamide.

properties

IUPAC Name

N-(1-cyanobutan-2-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-2-9(3-5-11)12-10(13)8-4-6-14-7-8/h4,6-7,9H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMPLZRCWUCWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)NC(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanobutan-2-yl)thiophene-3-carboxamide

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